molecular formula C23H25NO6 B11041178 1-(3-Ethoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

1-(3-Ethoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11041178
M. Wt: 411.4 g/mol
InChI Key: RQFDGEGXKLOJJH-VZCXRCSSSA-N
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Description

1-(3-Ethoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that belongs to the class of pyrrolones This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, methoxy, and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolone Core: This step involves the cyclization of appropriate precursors to form the pyrrolone ring. The reaction conditions may include the use of strong acids or bases as catalysts, elevated temperatures, and specific solvents to facilitate the cyclization process.

    Introduction of Functional Groups: The hydroxyl, methoxy, and benzoyl groups are introduced through various substitution reactions. These reactions may involve reagents such as phenols, methoxybenzoic acid, and ethoxypropyl halides. The reaction conditions are carefully controlled to ensure selective substitution and high yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography and crystallization are essential to achieve high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nitric acid, sulfuric acid, halogens, elevated temperatures, and specific solvents.

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

1-(3-Ethoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity. For example, the hydroxyl and methoxy groups may participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(3-Ethoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one can be compared with other pyrrolone derivatives, such as:

    This compound: Similar structure but different functional groups.

    This compound: Different substitution patterns on the aromatic rings.

Properties

Molecular Formula

C23H25NO6

Molecular Weight

411.4 g/mol

IUPAC Name

(4Z)-1-(3-ethoxypropyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-(4-hydroxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H25NO6/c1-3-30-13-5-12-24-20(15-8-10-17(25)11-9-15)19(22(27)23(24)28)21(26)16-6-4-7-18(14-16)29-2/h4,6-11,14,20,25-26H,3,5,12-13H2,1-2H3/b21-19-

InChI Key

RQFDGEGXKLOJJH-VZCXRCSSSA-N

Isomeric SMILES

CCOCCCN1C(/C(=C(\C2=CC(=CC=C2)OC)/O)/C(=O)C1=O)C3=CC=C(C=C3)O

Canonical SMILES

CCOCCCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=CC=C(C=C3)O

Origin of Product

United States

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